molecular formula C10H14N2O2 B2775374 1-Ethoxy-3-(o-tolyl)urea CAS No. 613652-88-3

1-Ethoxy-3-(o-tolyl)urea

Cat. No.: B2775374
CAS No.: 613652-88-3
M. Wt: 194.234
InChI Key: MSKRXKQLNUBMIY-UHFFFAOYSA-N
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Description

“1-Ethoxy-3-(2-methylphenyl)urea” is a chemical compound with the molecular formula C10H14N2O2 . It has an average mass of 194.230 Da and a mono-isotopic mass of 194.105530 Da .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1-Ethoxy-3-(2-methylphenyl)urea plays a role in organic synthesis, particularly in the formation of substituted products through directed lithiation reactions. Smith et al. (2013) demonstrate the directed lithiation of related urea compounds, leading to high yields of various substituted products, highlighting the potential utility of 1-Ethoxy-3-(2-methylphenyl)urea in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Crystallography and Material Properties

The crystal structure analysis of related compounds provides insight into molecular interactions and arrangement, crucial for understanding material properties and designing new materials. Kang et al. (2015) analyzed the crystal structure of a phenylurea herbicide, revealing the importance of hydrogen bonding and weak interactions in crystal stability, relevant to studies on 1-Ethoxy-3-(2-methylphenyl)urea (Kang, Kim, Kwon, & Kim, 2015).

Enzyme Inhibition and Biological Activity

Research on urea derivatives has shown their potential in enzyme inhibition and as anticancer agents. Sujayev et al. (2016) explored tetrahydropyrimidine-5-carboxylates, including urea derivatives, for their metal chelating effects and inhibition profiles against enzymes like acetylcholinesterase and carbonic anhydrase, indicating possible biological applications for 1-Ethoxy-3-(2-methylphenyl)urea (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Materials Science: Solar Cells and Corrosion Inhibition

Urea-doped materials have shown promise in enhancing the efficiency of solar cells. Wang et al. (2018) discovered that urea-doped ZnO films could serve as an effective electron transport layer in solar cells, suggesting potential research applications for urea compounds in improving renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018). Furthermore, Bahrami and Hosseini (2012) studied the corrosion inhibition properties of urea derivatives in protecting mild steel in acidic environments, indicating the potential of 1-Ethoxy-3-(2-methylphenyl)urea in corrosion prevention applications (Bahrami & Hosseini, 2012).

Mechanism of Action

Properties

IUPAC Name

1-ethoxy-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKRXKQLNUBMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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